Introduction: The Significance of the Sulfonamide Moiety
Introduction: The Significance of the Sulfonamide Moiety
An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of (2-Bromophenyl)methanesulfonamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (2-Bromophenyl)methanesulfonamide, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogues, theoretical predictions, and established principles of sulfonamide chemistry to provide a robust working profile of the compound. All key claims and protocols are supported by citations to authoritative sources.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The methanesulfonamide group, in particular, is valued for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups like carboxylic acids or phenols.[1] The strategic placement of a bromine atom on the phenyl ring, as in (2-Bromophenyl)methanesulfonamide, offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in the design of novel pharmaceutical candidates.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
| Identifier | Value | Source |
| Compound Name | N-(2-bromophenyl)methanesulfonamide | PubChem[3] |
| Molecular Formula | C₇H₈BrNO₂S | PubChem[3] |
| Molecular Weight | 250.11 g/mol | Calculated |
| Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1Br | PubChem[3] |
| InChI | InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | PubChem[3] |
| InChIKey | HRLPDILAYHUIIF-UHFFFAOYSA-N | PubChem[3] |
| PubChem CID | 3629878 | PubChem[3] |
Physicochemical Properties: An Inferential Analysis
| Property | Inferred/Predicted Value | Basis of Inference and Rationale |
| Appearance | White to off-white solid | N-(4-Bromophenyl)methanesulfonamide is a white to off-white solid.[4] Aromatic sulfonamides are typically crystalline solids at room temperature. |
| Melting Point | Likely in the range of 130-150 °C | The isomeric N-(4-Bromophenyl)methanesulfonamide has a melting point of 137-141 °C.[4] Positional isomers often have similar, though not identical, melting points. |
| Boiling Point | > 300 °C (Predicted) | The predicted boiling point for the 4-bromo isomer is 333.0 ± 44.0 °C.[4] High boiling points are characteristic of aromatic sulfonamides due to their polarity and potential for intermolecular hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water. | The sulfonamide group can participate in hydrogen bonding, conferring solubility in polar solvents.[5] The presence of the phenyl ring and bromine atom will limit aqueous solubility. |
| pKa | ~7.6 (Predicted) | The predicted pKa for the 4-bromo isomer is 7.62 ± 0.10, indicating the sulfonamide proton is weakly acidic.[4] |
| LogP | 1.6 (Predicted) | This predicted value suggests a moderate degree of lipophilicity.[3] |
Synthesis of (2-Bromophenyl)methanesulfonamide
While a specific protocol for the title compound is not detailed in the available literature, two primary and reliable synthetic routes for N-arylsulfonamides can be proposed.
Route 1: Sulfonylation of 2-Bromoaniline
This is the most conventional approach, involving the reaction of a primary amine with a sulfonyl chloride in the presence of a base.
Figure 1: General workflow for the synthesis of (2-Bromophenyl)methanesulfonamide via sulfonylation of 2-bromoaniline.
Experimental Protocol (Adapted from a general procedure for N-phenylmethanesulfonamide[6])
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Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine. If using DCM, add a non-nucleophilic base like triethylamine (1.2 eq).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The causality for this low temperature is to control the exothermic reaction and prevent the formation of side products.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine.
-
Work-up: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer.
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Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (2-Bromophenyl)methanesulfonamide. This self-validating system ensures purity, which can be confirmed by melting point analysis and spectroscopic methods.
Route 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This modern synthetic approach offers a milder and often more functional-group-tolerant alternative to classical methods. It involves the cross-coupling of an aryl halide with an amine or amide.[7]
Figure 2: Conceptual workflow for the Pd-catalyzed synthesis of (2-Bromophenyl)methanesulfonamide.
Experimental Protocol (Conceptual, based on similar cross-couplings[8])
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonamide (1.2 eq), a palladium catalyst such as [Pd(allyl)Cl]₂ (1-5 mol%), a suitable phosphine ligand like t-BuXPhos (2-10 mol%), and a base, for instance, potassium carbonate (2.0 eq).
-
Addition of Reagents: Add the aryl halide, 1,2-dibromobenzene or 2-bromoiodobenzene (1.0 eq), followed by a dry, degassed solvent like 2-methyltetrahydrofuran (2-MeTHF). The choice of an aryl halide with differential reactivity (I vs. Br) is crucial for selective coupling.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. The inert atmosphere is critical to prevent the degradation of the catalyst.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the desired product.
Expected Spectral Characteristics
No experimental spectra for (2-Bromophenyl)methanesulfonamide are currently published. The following table outlines the expected characteristic signals based on the analysis of its constituent functional groups and data from related compounds.[2][9]
| Spectroscopy | Expected Signals and Interpretation |
| ¹H NMR | - Aromatic Protons (4H): A complex multiplet pattern in the range of 7.0-7.8 ppm. The ortho-substitution pattern will lead to coupled signals. - NH Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 5-8 ppm. - Methyl Protons (3H): A sharp singlet around 3.0 ppm. |
| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (110-140 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the nitrogen (C-N) will be downfield. - Methyl Carbon (1C): A signal around 40 ppm. |
| IR Spectroscopy | - N-H Stretch: A moderate to sharp peak around 3300-3200 cm⁻¹. - C-H Stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹. - S=O Asymmetric Stretch: A strong band in the 1350-1310 cm⁻¹ region. - S=O Symmetric Stretch: A strong band in the 1160-1140 cm⁻¹ region. - S-N Stretch: A peak in the 950-890 cm⁻¹ region.[10] |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 250 and 252. - Key Fragments: Loss of the methyl group (-15), the SO₂ group (-64), or the methanesulfonyl group (-79). |
Reactivity and Potential Applications
The bifunctional nature of (2-Bromophenyl)methanesulfonamide, possessing both a reactive sulfonamide group and a brominated aromatic ring, makes it a versatile intermediate.
Reactivity Profile
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N-Alkylation/Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to generate more complex derivatives. A known example is the N-methylation of N-(2-bromophenyl)methanesulfonamide using iodomethane and cesium carbonate.[11]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the ortho position, enabling the construction of diverse molecular scaffolds.
-
Ortho-Lithiation: The bromine atom can facilitate ortho-lithiation, creating a nucleophilic center that can react with various electrophiles.
Applications in Drug Discovery
While specific biological activities for (2-Bromophenyl)methanesulfonamide have not been reported, its structural motifs suggest potential applications in several therapeutic areas:
-
Enzyme Inhibitors: Sulfonamides are well-established pharmacophores in the design of enzyme inhibitors, including carbonic anhydrases and kinases.[1]
-
Antibacterial Agents: The sulfonamide group is the basis for sulfa drugs, a class of antibacterial agents.[1]
-
Scaffold for Library Synthesis: The dual reactivity of the molecule makes it an excellent starting point for the combinatorial synthesis of compound libraries for high-throughput screening. The ortho-substitution can influence the conformational properties of the molecule, which can be crucial for binding to biological targets.[12][13]
Safety and Handling
A specific Safety Data Sheet (SDS) for (2-Bromophenyl)methanesulfonamide is not available. The following precautions are based on data for related sulfonamides and aryl bromides.[14]
-
Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(2-Bromophenyl)methanesulfonamide is a chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data on its properties are scarce, a comprehensive profile can be constructed through inference from related compounds and established chemical principles. The synthetic routes are well-precedented, and its dual reactivity offers a platform for the creation of diverse and complex molecules for drug discovery and other applications. Further experimental characterization of this compound is warranted to fully unlock its potential.
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ResearchGate. (2009). (PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Available at: [Link]
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PubMed. (2015). Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. Available at: [Link]
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PubMed. (2018). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Available at: [Link]
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